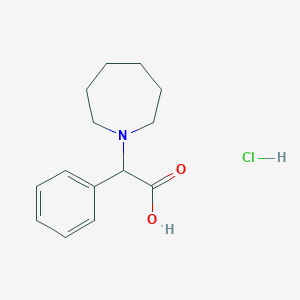

2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride

説明

特性

IUPAC Name |

2-(azepan-1-yl)-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c16-14(17)13(12-8-4-3-5-9-12)15-10-6-1-2-7-11-15;/h3-5,8-9,13H,1-2,6-7,10-11H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMAKBAAHNSHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride typically involves the reaction of azepane with phenylacetic acid under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions

2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Chemistry

In organic synthesis, 2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride serves as a versatile building block. Its structure allows for the formation of more complex molecules through various reaction pathways, including oxidation and reduction processes. For example, it can yield phenylacetic acid or substituted azepane derivatives through selective reactions.

| Reaction Type | Product |

|---|---|

| Oxidation | Phenylacetic acid |

| Reduction | 2-(Azepan-1-yl)-2-phenylethanol |

| Substitution | Various substituted azepane derivatives |

Biology

The compound has been investigated for its potential as a ligand in receptor studies. Its ability to interact with biological targets makes it a candidate for exploring mechanisms of action in pharmacology. Studies have shown that the azepane ring can modulate receptor activity, which is crucial for developing new therapeutic agents.

Medicine

In medicinal chemistry, 2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride has been explored for its pharmacological properties. It shows promise as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. PARP inhibitors are significant in cancer therapy, particularly for tumors with specific DNA repair deficiencies. The compound's mechanism involves enhancing the effects of DNA-damaging agents and improving the efficacy of radiotherapy .

Case Study 1: PARP Inhibition

Research has demonstrated that derivatives of 2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride exhibit potent PARP inhibitory activity. In vitro studies indicated that these compounds could sensitize tumor cells to radiation therapy by preventing DNA repair, thereby increasing cell death in cancerous tissues .

Case Study 2: Receptor Modulation

A study focusing on the interaction of this compound with specific receptors highlighted its potential role in modulating ion channels involved in neuronal signaling. The findings suggest that it could lead to new treatments for neurological disorders by targeting Kv7.2 channels, which are crucial for maintaining neuronal excitability .

作用機序

The mechanism of action of 2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and phenylacetic acid moiety can interact with active sites on enzymes, leading to inhibition or activation of their activity. This interaction can modulate various biochemical pathways, resulting in therapeutic effects.

類似化合物との比較

Azepane vs. Piperidine Derivatives

Key Differences :

- Hydrophilicity: The hydroxypiperidine derivative (LogP = -1.81) is more hydrophilic due to the hydroxyl group, whereas the azepane analog likely has higher lipophilicity (estimated LogP > -1.0) due to the non-polar azepane ring .

Amino and Ester Derivatives

Key Differences :

Diphenyl and Hydroxy-Substituted Analogs

Key Differences :

Chlorophenyl-Substituted Analog

Key Differences :

生物活性

2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, combined with a phenylacetic acid moiety. This unique structure contributes to its chemical reactivity and biological interactions.

The mechanism of action for 2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride involves its interaction with various biological targets. The azepane ring can modulate receptor activities or enzyme functions, leading to significant biological effects. Its phenyl group enhances membrane permeability, thereby improving bioavailability in biological systems.

Biological Activity Overview

Research indicates that 2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression, particularly Nek2 kinase, which plays a crucial role in cell cycle regulation .

- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses by influencing cytokine production .

Study 1: Anticancer Activity

In a study examining the inhibition of Nek2 kinase, compounds structurally related to 2-(Azepan-1-yl)-2-phenylacetic acid hydrochloride showed promising results. The IC50 values indicated effective inhibition at low concentrations, suggesting potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Properties

A series of tests conducted on various derivatives demonstrated that modifications to the azepane ring could enhance antimicrobial efficacy. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism of action .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(azepan-1-yl)-2-phenylacetic acid hydrochloride in laboratory settings?

Methodological Answer: A validated synthesis involves hydrolysis of the nitrile precursor. For example, refluxing 2-(azepan-1-yl)-2-phenylacetonitrile hydrochloride in 6M HCl aqueous solution for 24 hours yields the target compound via acid-catalyzed hydrolysis .

| Reaction Parameter | Condition |

|---|---|

| Precursor | 2-(azepan-1-yl)-2-phenylacetonitrile hydrochloride |

| Solvent | 6M HCl aqueous solution |

| Temperature | Reflux (~110°C) |

| Duration | 24 hours |

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy (for functional group analysis). Use SHELXL for crystallographic refinement and ORTEP-3 for molecular visualization . For NMR, analyze the splitting patterns of the azepane protons (δ 1.5–3.0 ppm) and the phenyl group (δ 7.2–7.5 ppm).

Q. What strategies optimize solubility for in vitro assays?

Methodological Answer: Leverage calculated physicochemical properties:

- LogD (pH 7.4): -1.81 (hydrophilic; favors aqueous buffers)

- pKa: ~1.55 (ionizable carboxylic acid; soluble in basic media)

| Solubility Enhancer | Condition |

|---|---|

| Phosphate buffer (pH 7.4) | 10 mM with 0.1% DMSO |

| Methanol:Water (1:1) | For stock solutions |

Advanced Research Questions

Q. How can computational models predict bioavailability and LogD discrepancies?

Methodological Answer: Use Lipinski’s Rule of Five and Molecular Dynamics (MD) simulations to assess membrane permeability. Compare calculated LogD (e.g., -1.81 at pH 7.4 ) with experimental HPLC-derived values. Discrepancies may arise from hydrochloride salt dissociation dynamics. Tools like PubChem’s computational data (CID/SID) validate predictions .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer: If NMR suggests conformational flexibility (e.g., broad azepane signals) but X-ray shows a rigid structure:

Perform variable-temperature NMR to detect dynamic equilibria.

Use SHELXL’s TWIN/BASF commands to check for crystallographic twinning .

Validate with DFT calculations (e.g., Gaussian) to model energy barriers.

Q. What methodologies improve crystallization for structural studies?

Methodological Answer: Optimize conditions using high-throughput screening :

- Solvent System: Ethanol/water (3:1) with slow evaporation

- Temperature: 4°C (to slow nucleation)

- Additives: 0.1M NaCl to enhance crystal packing

| Crystallization Metric | Optimal Value |

|---|---|

| Crystal Size | 0.2–0.3 mm |

| Resolution Limit | <1.0 Å (for SHELXL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。